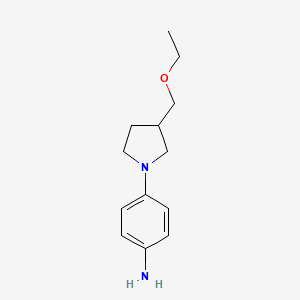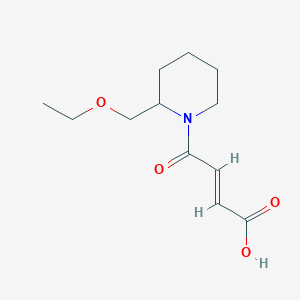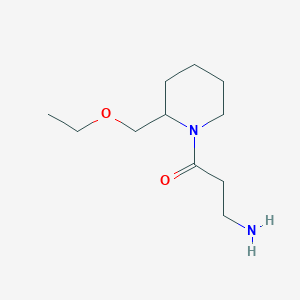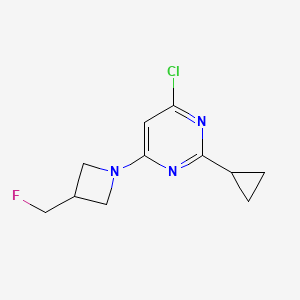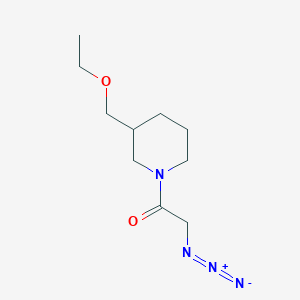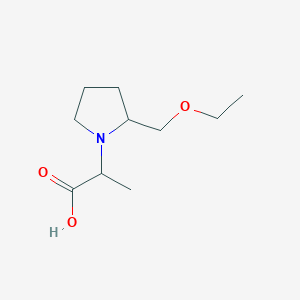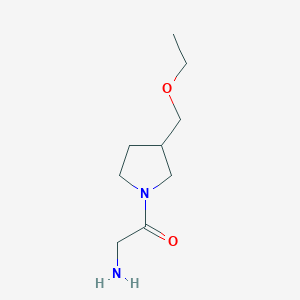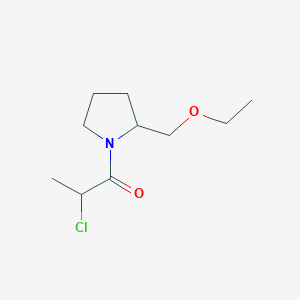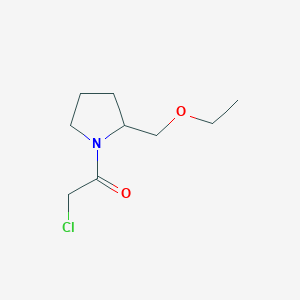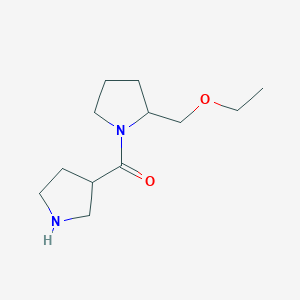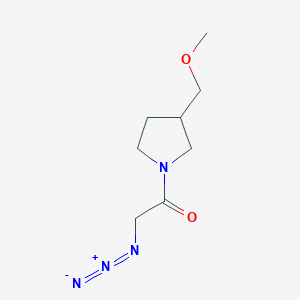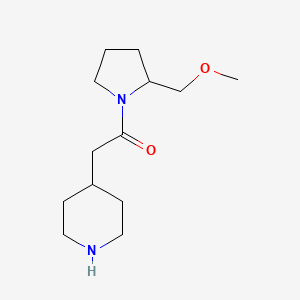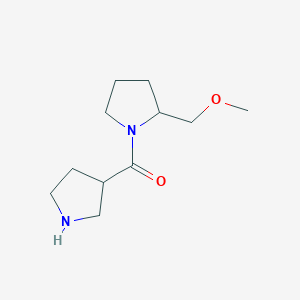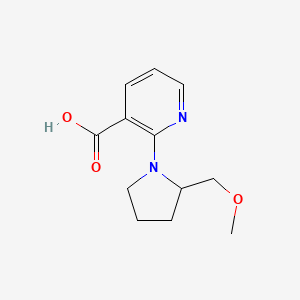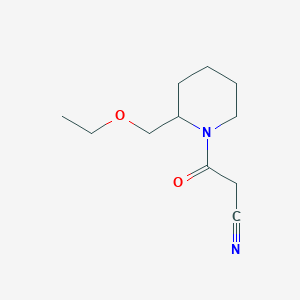
3-(2-(エトキシメチル)ピペリジン-1-イル)-3-オキソプロパンニトリル
説明
3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
ピペリジン誘導体は、医薬品設計および合成において基礎的な役割を果たしています。 20種類以上の医薬品クラスに存在しています 。この化合物のエトキシメチル基は、医薬品の生物学的利用能を高めるプロドラッグを作成するために使用できます。さらに、ニトリル基は、活性医薬品成分(API)を合成するためにさらに変換することができます。
抗がん剤
研究によると、ピペリジン部分は多くの抗がん剤の構造に不可欠であることが示されています 。3-(2-(エトキシメチル)ピペリジン-1-イル)-3-オキソプロパンニトリルの特定の構造は、がん細胞株との潜在的な相互作用について調べることができ、新規のがん治療の開発につながる可能性があります。
抗菌および抗真菌用途
ピペリジン誘導体は、顕著な抗菌および抗真菌活性を示します 。問題の化合物は、さまざまな病原性細菌および真菌に対する有効性について研究することができます。これにより、新しい抗生物質および抗真菌薬の開発に貢献することができます。
神経学的研究
ピペリジン環は、神経経路を標的とする分子に共通の特徴です。 この化合物は、神経伝達物質活性を調節する分子の合成に使用できます。これは、アルツハイマー病、パーキンソン病、およびその他の神経変性疾患などの治療に不可欠です .
鎮痛薬および抗炎症薬
ピペリジン構造を持つ化合物は、鎮痛作用および抗炎症作用を有することが知られています 。3-(2-(エトキシメチル)ピペリジン-1-イル)-3-オキソプロパンニトリルは、特に慢性疼痛管理のための新しい鎮痛薬の開発における前駆体となる可能性があります。
抗ウイルスおよび抗マラリア研究
ピペリジン誘導体は、抗ウイルスおよび抗マラリア薬の開発に役割を果たしています 。この化合物の構造は、ウイルスや寄生虫のライフサイクルを阻害する薬剤を作成する上で重要となる可能性があり、感染症の治療のための新たな道を開きます。
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that compounds synthesized using this method may have favorable ADME properties.
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature . This suggests that compounds synthesized using this method may be relatively stable under various environmental conditions.
生化学分析
Biochemical Properties
3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By modulating this pathway, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes related to metabolic processes, thereby altering the cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . The stability of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is essential for understanding its precise mechanism of action and biological effects .
特性
IUPAC Name |
3-[2-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKHYGBCMTWZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


